6-Chloro-4,5-dihydro-3H-benzo[c]azepine
Description
6-Chloro-4,5-dihydro-3H-benzo[c]azepine is a seven-membered heterocyclic compound featuring a benzo-fused azepine ring system with a chlorine substituent at the 6-position. This structure confers unique conformational flexibility and electronic properties, making it a critical scaffold in medicinal chemistry. Notably, it has been investigated as a precursor or intermediate in the synthesis of neuroprotective agents targeting cholinesterases, particularly butyrylcholinesterase (BChE). Its role in structure-activity relationship (SAR) studies highlights its importance in optimizing inhibitor potency and selectivity for neurodegenerative diseases .
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
6-chloro-4,5-dihydro-3H-2-benzazepine |
InChI |
InChI=1S/C10H10ClN/c11-10-5-1-3-8-7-12-6-2-4-9(8)10/h1,3,5,7H,2,4,6H2 |
InChI Key |
APSZRAGEOJIHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C=NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,5-dihydro-3H-benzo[c]azepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate can yield the desired compound . The reaction is typically carried out by heating under reflux in a suitable solvent such as methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. One-pot reactions and multicomponent heterocyclization reactions are often employed to streamline the production process . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,5-dihydro-3H-benzo[c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the degree of saturation in the ring system.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Chloro-4,5-dihydro-3H-benzo[c]azepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4,5-dihydro-3H-benzo[c]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ring Size and Fusion Patterns
- 6-Chloro-4,5-dihydro-3H-benzo[c]azepine : A seven-membered azepine ring fused to a benzene ring, with a chlorine atom at position 6. This structure allows for enhanced binding to BChE due to its flexibility .
- 3,4-Dihydroisoquinoline: A six-membered ring system with a rigid planar structure. SAR studies show reduced BChE inhibitory activity compared to seven-membered analogues, emphasizing the importance of ring size in pharmacological efficacy .
- Dibenzo[c,e]azepine Derivatives : Compounds like 4,8-diiodo-6,7-dihydro-5H-dibenzo[c,e]azepine feature dual benzene ring fusions and iodine substituents. These are used as intermediates in synthesizing chiral phase-transfer catalysts (PTCs), differing significantly in application from the neuroprotective target compound .
Substituent Variations
- 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-phenyl-1H-3-benzazepine: Contains methoxy groups at positions 7 and 8 and a phenyl group at position 1. Molecular weight (C₁₈H₂₀ClNO₂; ~323.8 g/mol) is higher than the target compound, impacting pharmacokinetics .
- 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine : A positional isomer with chlorine at position 7. The altered substituent location may disrupt binding interactions, underscoring the sensitivity of biological activity to substituent positioning .
Table 1: Structural Comparison of Selected Azepine Analogues
Pharmacological Activity
- This compound : Serves as a precursor in synthesizing carbamate-based BChE inhibitors. The seven-membered ring enhances reversible inhibitor release, critical for sustained neuroprotection .
- Tetranaphtho Azepinium Catalysts: While structurally distinct, these compounds demonstrate the versatility of azepine frameworks in non-pharmacological applications, such as asymmetric catalysis .
Biological Activity
6-Chloro-4,5-dihydro-3H-benzo[c]azepine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of benzazepines, characterized by a bicyclic structure that includes a nitrogen atom in the ring. The presence of the chlorine atom at the 6-position and the saturated ring system contribute to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research has demonstrated that derivatives of benzazepines exhibit notable antimicrobial properties. In a study evaluating various substituted benzazepines, it was found that compounds similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC) : Certain derivatives showed MIC values as low as 62.5 μg/mL against Pseudomonas aeruginosa and Staphylococcus aureus .
- Antifungal Activity : Compounds were also tested against fungal strains, with some exhibiting comparable efficacy to standard antifungal agents .
Antiprotozoal Activity
In vitro studies have highlighted the antiprotozoal effects of benzazepine derivatives. For example:
- Giardia lamblia : A compound similar to this compound demonstrated an IC50 value of 2.74 μg/mL, indicating potent activity against this protozoan parasite .
- Leishmanicidal Activity : Several compounds exhibited IC50 values between 2.69 and 4.73 μg/mL against Leishmania mexicana, showcasing their potential for treating leishmaniasis .
Neurotropic Effects
Recent studies have indicated that benzazepine derivatives may possess neurotropic activities:
- Anxiolytic and Antidepressant Effects : Compounds have been shown to increase the latency of first immobilization in forced swimming tests, suggesting potential antidepressant effects similar to diazepam .
- GABA Receptor Interaction : Molecular docking studies revealed that certain derivatives bind effectively to GABA_A receptors, which are crucial for mediating anxiolytic effects .
Study on Antimicrobial Efficacy
A comprehensive study synthesized various benzazepine derivatives and evaluated their antimicrobial activities. The results indicated that:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 6j | 62.5 | Antibacterial (Gram-negative) |
| 6c | 100 | Antifungal |
| 6i | 2.74 | Antiprotozoal (Giardia) |
This table summarizes key findings from the antimicrobial evaluation, emphasizing the potency of specific compounds derived from the benzazepine framework .
Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of related compounds:
| Compound | Docking Score (ΔG kcal/mol) | Effect Type |
|---|---|---|
| 6k | -7.95 | GABA_A receptor binding |
| 6n | -8.10 | Dual inhibition (SERT & 5-HT1A) |
These findings suggest that modifications to the benzazepine structure can enhance its interaction with neurotransmitter receptors, potentially leading to improved therapeutic profiles for anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
